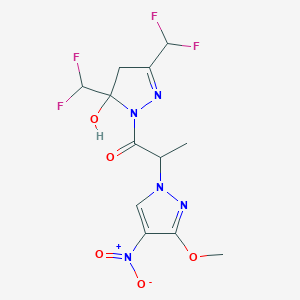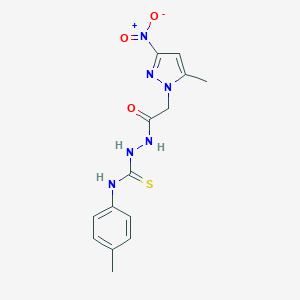![molecular formula C17H14BrF3N2O4 B456261 {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B456261.png)
{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound with a molecular formula of C17H14BrF3N2O4 This compound is characterized by its unique structure, which includes a bromophenoxy group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps. One common route starts with the preparation of 5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde . This intermediate is then subjected to further reactions to introduce the pyrazole moiety and other functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyrazole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {5-[(2-Chlorophenoxy)methyl]-2-furyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- {5-[(2-Fluorophenoxy)methyl]-2-furyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Uniqueness
The uniqueness of {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the bromophenoxy group, in particular, provides unique reactivity compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C17H14BrF3N2O4 |
|---|---|
Molecular Weight |
447.2g/mol |
IUPAC Name |
[5-[(2-bromophenoxy)methyl]furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H14BrF3N2O4/c1-10-8-16(25,17(19,20)21)23(22-10)15(24)14-7-6-11(27-14)9-26-13-5-3-2-4-12(13)18/h2-7,25H,8-9H2,1H3 |
InChI Key |
RSPDQXYSEKLWOT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B456178.png)

![Diisopropyl 5-[(2,3-diphenylacryloyl)amino]isophthalate](/img/structure/B456181.png)
![3-[(2-chlorophenoxy)methyl]-N-[3-(4-chlorophenoxy)-5-nitrophenyl]-4-methoxybenzamide](/img/structure/B456182.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B456183.png)

![4-iodo-1-methyl-N-[3-(3-methylphenoxy)-5-nitrophenyl]-1H-pyrazole-5-carboxamide](/img/structure/B456189.png)
![2-[3-(3,5-dimethyl-4-isoxazolyl)-1-adamantyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B456192.png)
![{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B456193.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide](/img/structure/B456194.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B456195.png)
![N-ETHYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456197.png)
![16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxy-10,13-dimethylhexadecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B456200.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B456201.png)
